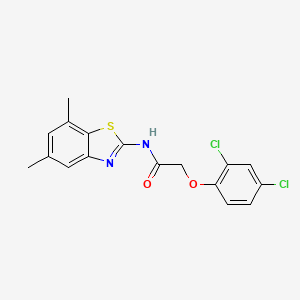

2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group and a substituted benzothiazol moiety. This compound is structurally characterized by its dichlorinated aromatic ring system and the 5,7-dimethyl modification on the benzothiazol ring, which distinguishes it from simpler phenoxyacetic acid derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D).

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2S/c1-9-5-10(2)16-13(6-9)20-17(24-16)21-15(22)8-23-14-4-3-11(18)7-12(14)19/h3-7H,8H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGNYSDIGPEREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.

Formation of the benzothiazolyl intermediate: This step involves the synthesis of 5,7-dimethyl-1,3-benzothiazol-2-amine from 2-amino-5,7-dimethylbenzothiazole through a series of reactions including nitration, reduction, and cyclization.

Coupling reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the benzothiazolyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to reduce costs and environmental impact.

Chemical Reactions Analysis

2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

Hydrolysis: Hydrolysis of the amide bond can be achieved using acidic or basic conditions to form the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The compound's structure allows it to disrupt bacterial cell walls and inhibit essential metabolic pathways.

- Case Study : A study evaluated various acetamide derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results showed that derivatives with a benzothiazole moiety exhibited enhanced activity compared to standard antibiotics .

Anticancer Potential

The anticancer properties of this compound are notable in preclinical studies:

- In Vitro Studies : Research has demonstrated that derivatives containing the benzothiazole group can induce apoptosis in cancer cells. For example, compounds were tested against various cancer cell lines (e.g., breast and lung cancer), showing IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10.5 |

| Compound B | A549 (Lung Cancer) | 8.3 |

Herbicidal Applications

The herbicidal activity of this compound is primarily attributed to its structural similarity to established herbicides like 2,4-Dichlorophenoxyacetic acid:

- Mechanism of Action : As a synthetic auxin, it promotes uncontrolled growth in susceptible plant species leading to their death.

| Herbicide | Target Weeds | Mode of Action |

|---|---|---|

| This compound | Broadleaf Weeds | Auxin Mimicry |

| 2,4-D | Various Broadleaf Weeds | Auxin Mimicry |

In Silico Studies

Recent advancements in computational chemistry have facilitated the exploration of this compound's interactions at the molecular level:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

- The 2,4-dichlorophenoxy group is shared with 2,4-D and compound 533, suggesting possible herbicidal or growth-regulatory activity. However, the acetamide linkage in the target compound likely alters its mode of action compared to carboxylic acid derivatives like 2,4-D .

Enzyme Inhibition Profiles

COX-2 Inhibition ()

Derivatives containing the 2,4-dichlorophenoxy group, such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, exhibit superior COX-2 binding compared to 2,4-D. Molecular docking studies suggest that the acetamide-thiourea pharmacophore enhances hydrogen bonding and hydrophobic interactions with the enzyme’s active site . The target compound replaces the thiourea group with a dimethyl-benzothiazol moiety, which may alter binding kinetics but retain affinity due to the dichlorophenoxy group’s contribution.

CK-1δ Inhibition ()

Benzothiazol-acetamides like BTA show potent CK-1δ inhibition (GlideXP score: −3.78 kcal/mol). The target compound’s dimethyl-benzothiazol group could similarly engage in π-π stacking or hydrophobic interactions with CK-1δ, though the absence of a trifluoromethyl group (as in BTA) might reduce electron-withdrawing effects critical for binding .

Physical Properties :

- Crystallinity : Substituted benzothiazol-acetamides often exhibit defined crystal packing via N–H⋯N hydrogen bonds (e.g., infinite chains in ). The dimethyl groups in the target compound may disrupt such interactions, reducing crystallinity but improving solubility .

- Melting Point : Similar compounds (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) melt at 489–491 K, suggesting the target compound’s mp may exceed 500 K due to increased steric bulk .

Biological Activity

2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenoxy group attached to a benzothiazole moiety via an acetamide linkage. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis. For instance, derivatives of benzothiazole have demonstrated selective toxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .

- Enzyme Inhibition : Compounds in this class have been investigated for their ability to inhibit specific enzymes such as carbonic anhydrase. Inhibitors targeting this enzyme are crucial for developing treatments for conditions like glaucoma and certain types of cancer .

- Antimicrobial Effects : The compound's ability to disrupt microbial cell membranes suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains in vitro .

Biological Activity Data

| Biological Activity | Target | Reference |

|---|---|---|

| Cytotoxicity | A549, HeLa | |

| Enzyme Inhibition | Carbonic Anhydrase | |

| Antimicrobial | Various Bacteria |

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of related benzothiazole derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting their potential as anticancer agents .

- Inhibition of Carbonic Anhydrase : Research demonstrated that benzothiazole derivatives could inhibit carbonic anhydrase isoforms I, II, IX, and XII effectively. This inhibition could lead to therapeutic applications in treating conditions associated with abnormal enzyme activity .

- Antimicrobial Testing : A series of tests showed that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in agricultural settings as bio-pesticides or in medical applications as antimicrobial agents .

Q & A

Basic: What synthetic methods are commonly employed for the preparation of 2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide?

Answer:

The synthesis typically involves multi-step reactions starting with substituted phenols or benzothiazole derivatives. A general protocol includes:

- Step 1: Reacting 2,4-dichlorophenol with chloroacetyl chloride to form the phenoxyacetamide backbone.

- Step 2: Coupling with 5,7-dimethyl-1,3-benzothiazol-2-amine under reflux in ethanol or DMF, using potassium carbonate as a base to facilitate nucleophilic substitution .

- Purification: Column chromatography or recrystallization from acetonitrile/ethanol mixtures is recommended to achieve >95% purity .

Key Parameters: Reaction time (4–24 hours), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric control of intermediates.

Advanced: How can regioselectivity challenges during synthesis be addressed, particularly in the benzothiazole coupling step?

Answer:

Regioselectivity issues arise due to competing nucleophilic sites in the benzothiazole ring. Mitigation strategies include:

- Temperature Control: Lower temperatures (0–5°C) favor substitution at the 2-position of the benzothiazole.

- Catalytic Additives: Use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction specificity .

- Protection/Deprotection: Temporarily blocking reactive sites (e.g., using trimethylsilyl groups) on the benzothiazole precursor .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 424.2 (M+H⁺) .

- X-ray Crystallography: Resolves spatial arrangement of the dichlorophenoxy and benzothiazole moieties (e.g., dihedral angles between rings) .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected splitting in NMR)?

Answer:

- Dynamic Effects: Investigate rotational barriers in the acetamide linker using variable-temperature NMR to assess conformational exchange .

- Impurity Profiling: Combine HPLC-MS to detect byproducts (e.g., unreacted benzothiazole amine or dimerization artifacts) .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to assign ambiguous signals .

Basic: What in vitro assays are suitable for evaluating the compound’s bioactivity?

Answer:

- Antioxidant Activity: DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .

- Anti-inflammatory Potential: COX-2 inhibition assay using purified enzyme or LPS-induced IL-6/TNF-α suppression in macrophage cells (e.g., RAW 264.7) .

- Cytotoxicity Screening: MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic index .

Advanced: How can molecular docking studies guide the design of analogs with enhanced COX-2 selectivity?

Answer:

- Target Preparation: Retrieve COX-2 crystal structure (PDB ID: 5KIR) and prepare binding pockets using AutoDock Tools.

- Docking Parameters: Use Lamarckian genetic algorithm with grid box centered on the catalytic site. Validate with co-crystallized ligands (e.g., celecoxib) .

- Key Interactions: Optimize halogen bonding (Cl···O) with Tyr355 and hydrophobic packing with Val523 .

Basic: What chromatographic methods optimize purity analysis and batch consistency?

Answer:

- HPLC Conditions:

- Validation: Linearity (R² > 0.999), LOD/LOQ (<0.1 µg/mL), and recovery (>98%) per ICH guidelines.

Advanced: How can solubility limitations in bioassays be addressed without compromising activity?

Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to maintain solubility while avoiding cytotoxicity .

- Nanoparticulate Formulations: Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

- Prodrug Design: Introduce hydrolyzable ester groups at the acetamide nitrogen to improve aqueous solubility .

Advanced: What structural modifications improve metabolic stability for in vivo studies?

Answer:

- Steric Shielding: Introduce bulky substituents (e.g., tert-butyl) on the benzothiazole ring to block CYP450-mediated oxidation .

- Isosteric Replacement: Replace the dichlorophenoxy group with a trifluoromethoxy analog to reduce Phase I metabolism .

- Deuterium Incorporation: Substitute hydrogens at metabolically labile positions (e.g., benzothiazole methyl groups) with deuterium .

Advanced: How can contradictory bioactivity data (e.g., high in vitro but low in vivo efficacy) be systematically resolved?

Answer:

- Pharmacokinetic Profiling: Measure plasma half-life, Cmax, and tissue distribution using LC-MS/MS .

- Metabolite Identification: Incubate the compound with liver microsomes to detect inactive/degraded products .

- Dose-Response Refinement: Adjust dosing regimens (e.g., sustained-release formulations) to maintain therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.